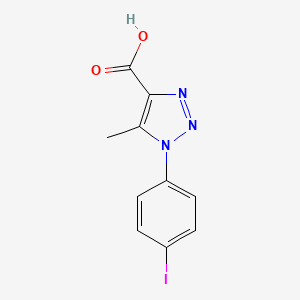

1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

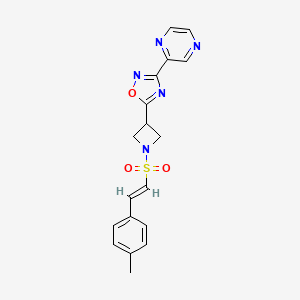

The compound seems to be a derivative of 4-iodophenylacetic acid , which is a common building block in organic synthesis . It contains an iodophenyl group, a triazole ring, and a carboxylic acid group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-iodophenylacetic acid can be synthesized through various methods, including protodeboronation of pinacol boronic esters and reaction of salicylic acid with iodine, followed by decarboxylation .Molecular Structure Analysis

The molecular structure of this compound would likely include an iodophenyl group attached to a triazole ring, which is further connected to a carboxylic acid group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the iodophenyl group and the carboxylic acid group. For instance, 4-iodophenol, a related compound, undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-iodophenylacetic acid, a related compound, has a melting point of 140°C to 141.5°C and a molecular weight of 262.05 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Methodology : A method for synthesizing 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, uses phenyl acetylene, sodium azide, and methyl iodide with copper iodide. This process offers advantages like high stereoselectivity and good overall yield (Da’an Liu et al., 2015).

Luminescent Properties : Study on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole, demonstrates interesting in situ decarboxylic reactions and notable luminescent properties (Hong Zhao et al., 2014).

Structural Analysis : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound related to the title compound, was analyzed using X-ray diffraction and quantum-chemical calculations, providing insights into its chemical behavior (O. V. Shtabova et al., 2005).

Chemical Reactions and Properties

Synthesis of Derivatives : A study on the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, a derivative of the title compound, involves Pd(0)-catalyzed cross-coupling reactions, showing the versatility in functionalizing the triazole structure (T. Ostrowski & J. Zeidler, 2008).

Catalytic Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, relevant to the title compound, demonstrates its potential as a building block for peptidomimetics or biologically active compounds, emphasizing the triazole's versatility (S. Ferrini et al., 2015).

Deprotometalation-Iodolysis : Research on deprotometalation-iodolysis of 1,2,3-triazoles, including those similar to the title compound, provides insights into the synthesis of novel derivatives, potentially useful for creating new chemical entities (Elisabeth Nagaradja et al., 2015).

Biological and Pharmaceutical Research

Antimicrobial Activity : A study synthesizing substituted 1,2,3-triazoles and evaluating their antimicrobial activity demonstrates the potential of triazole derivatives, related to the title compound, in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

Antiviral Evaluation : Research on the antiviral effects of N-amino-1,2,3-triazole derivatives against Cantagalo virus replication shows the biomedical significance of triazole derivatives in viral research (A. K. Jordão et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes involved in blood coagulation .

Biochemical Pathways

Similar compounds have been known to affect pathways related to blood coagulation .

Pharmacokinetics

Similar compounds have been described as having good bioavailability .

Result of Action

Similar compounds have been known to inhibit certain enzymes, leading to changes in cellular processes .

Propiedades

IUPAC Name |

1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOVDBQJVBKCBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)

![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)